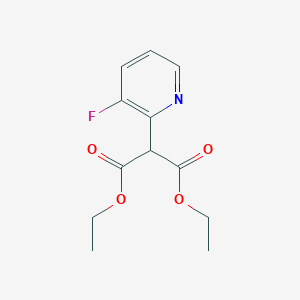
Diethyl (3-fluoro-2-pyridyl)malonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diethyl 2-(3-fluoropyridin-2-yl)malonate is an organic compound with the molecular formula C12H14FNO4 It is a derivative of malonic acid and contains a fluoropyridine moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of diethyl 2-(3-fluoropyridin-2-yl)malonate typically involves the alkylation of diethyl malonate with a fluoropyridine derivative. One common method is the reaction of diethyl malonate with 3-fluoropyridine-2-carboxaldehyde in the presence of a base such as sodium ethoxide. The reaction proceeds via the formation of an enolate intermediate, which then undergoes nucleophilic addition to the aldehyde, followed by esterification to yield the final product .
Industrial Production Methods
Industrial production methods for diethyl 2-(3-fluoropyridin-2-yl)malonate are similar to laboratory-scale syntheses but are optimized for larger-scale operations. This includes the use of continuous flow reactors and more efficient purification techniques to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Diethyl 2-(3-fluoropyridin-2-yl)malonate can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atom on the pyridine ring can be substituted with other nucleophiles under appropriate conditions.
Hydrolysis: The ester groups can be hydrolyzed to yield the corresponding carboxylic acid.
Decarboxylation: Under thermal conditions, the compound can undergo decarboxylation to form a substituted pyridine derivative.
Common Reagents and Conditions
Bases: Sodium ethoxide, potassium carbonate.
Nucleophiles: Amines, thiols.
Major Products Formed
Substituted Pyridines: Formed through substitution reactions.
Carboxylic Acids: Formed through hydrolysis of ester groups.
Decarboxylated Products: Formed through thermal decarboxylation.
Wissenschaftliche Forschungsanwendungen
Diethyl 2-(3-fluoropyridin-2-yl)malonate has several applications in scientific research:
Medicinal Chemistry: Used as an intermediate in the synthesis of pharmaceutical compounds.
Materials Science: Utilized in the development of novel materials with specific electronic properties.
Agricultural Chemistry: Employed in the synthesis of agrochemicals with enhanced efficacy.
Wirkmechanismus
The mechanism of action of diethyl 2-(3-fluoropyridin-2-yl)malonate involves its ability to act as a nucleophile in various chemical reactions. The fluorine atom on the pyridine ring enhances the compound’s reactivity by stabilizing negative charges on the intermediate species. This makes it a valuable building block in organic synthesis .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Diethyl malonate: A simpler analog without the fluoropyridine moiety.
Diethyl 2-(3-trifluoromethylphenyl)malonate: Contains a trifluoromethyl group instead of a fluoropyridine ring.
Uniqueness
Diethyl 2-(3-fluoropyridin-2-yl)malonate is unique due to the presence of the fluoropyridine ring, which imparts distinct electronic properties and reactivity compared to other malonate derivatives. This makes it particularly useful in the synthesis of complex organic molecules .
Eigenschaften
Molekularformel |
C12H14FNO4 |
|---|---|
Molekulargewicht |
255.24 g/mol |
IUPAC-Name |
diethyl 2-(3-fluoropyridin-2-yl)propanedioate |
InChI |
InChI=1S/C12H14FNO4/c1-3-17-11(15)9(12(16)18-4-2)10-8(13)6-5-7-14-10/h5-7,9H,3-4H2,1-2H3 |
InChI-Schlüssel |
MLNQHIHZBAQNKM-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C(C1=C(C=CC=N1)F)C(=O)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















